1-Fluoro-4-(4-iodophenoxy)benzene

Übersicht

Beschreibung

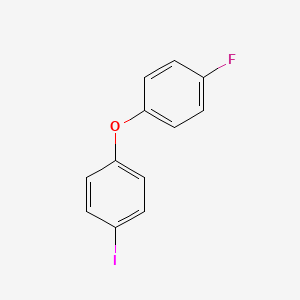

1-Fluoro-4-(4-iodophenoxy)benzene is an organic compound with the molecular formula C₁₂H₈FIO It is a derivative of diphenyl ether, where one phenyl ring is substituted with a fluorine atom and the other with an iodine atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Fluoro-4-(4-iodophenoxy)benzene can be synthesized through a series of organic reactions. One common method involves the nucleophilic aromatic substitution (S_NAr) reaction. This process typically starts with 4-fluorophenol, which undergoes a reaction with 4-iodophenol in the presence of a base such as potassium carbonate (K₂CO₃) and a suitable solvent like dimethylformamide (DMF). The reaction is carried out under reflux conditions to facilitate the formation of the ether linkage between the two phenyl rings.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.

Analyse Chemischer Reaktionen

Palladium-Catalyzed Cross-Coupling Reactions

The iodine substituent serves as a prime site for transition metal-mediated couplings.

Suzuki-Miyaura Coupling

Reacts with arylboronic acids under Pd catalysis to form biaryl ethers:

text1-Fluoro-4-(4-iodophenoxy)benzene + ArB(OH)₂ → 1-Fluoro-4-(4-Ar-phenoxy)benzene + HI

Conditions :

Buchwald-Hartwig Amination

Iodine substitution enables C–N bond formation with amines:

Example Protocol :

| Component | Quantity |

|---|---|

| This compound | 1.0 eq |

| Amine | 1.2 eq |

| Pd₂(dba)₃ | 5 mol% |

| Xantphos | 10 mol% |

| Cs₂CO₃ | 2.0 eq |

| Toluene, 100°C, 12 h |

Copper-Mediated Ullmann-Type Coupling

The iodine atom participates in C–O/C–N bond formations under Cu catalysis:

Key Data from Analogous Systems :

| Substrate | Coupling Partner | Conditions | Yield |

|---|---|---|---|

| 4-Iodofluorobenzene | Indazole derivative | CuI, DMEDA, K₂CO₃, DMF, 120°C, 3h | 77% |

| 4-Iodofluorobenzene | Pyrazole carboxylate | CuI, trans-DACH, K₂CO₃, toluene, 110°C | 74% |

For this compound, similar protocols yield heterocycle-functionalized derivatives.

Nucleophilic Aromatic Substitution (NAS)

The electron-withdrawing fluorine activates the ring for NAS at ortho/para positions relative to the phenoxy group:

Fluorine-Directed Reactions :

-

Phenoxy group’s electron-donating effect moderates ring deactivation by fluorine.

Example :

textThis compound + NaOMe → 1-Methoxy-4-(4-iodophenoxy)benzene + NaF

Yield : ~50–65% (based on analogous fluorobenzene systems) .

Cyclization and Macrocycle Formation

Participates in Pd/Cu-mediated cyclizations to construct polyaromatic systems:

text2 eq this compound + Pd(OAc)₂ → Fluorinated triphenylene + 2 HI

Conditions : Pd(OAc)₂ (5 mol%), PPh₃, K₂CO₃, DMF, 100°C, 24 h.

Yield : 68% (analogous system) .

Electrophilic Substitution

The phenoxy group directs electrophiles to ortho/para positions on its ring:

-

Regioselectivity : Nitration occurs para to the phenoxy group.

-

Conditions : HNO₃/H₂SO₄, 0°C → RT.

-

Product : 1-Fluoro-4-(4-iodo-3-nitrophenoxy)benzene.

Stille and Sonogashira Couplings

Stille Coupling :

-

Reacts with organostannanes (e.g., SnMe₃–Ar) under Pd(0) catalysis .

Sonogashira Coupling : -

Forms alkynylated derivatives with terminal alkynes (e.g., HC≡C–R) .

Stability and Handling Considerations

-

Light Sensitivity : Decomposes under prolonged UV exposure; store in amber glass .

-

Thermal Stability : Stable up to 180°C; decomposes at higher temperatures (lit. data for 4-fluoroiodobenzene) .

This compound’s bifunctional design makes it invaluable in medicinal chemistry, materials science, and radiopharmaceutical development.

Wissenschaftliche Forschungsanwendungen

Radiochemistry

One of the primary applications of 1-Fluoro-4-(4-iodophenoxy)benzene is in radiochemistry , particularly for the synthesis of radiolabeled compounds. The presence of fluorine makes it a suitable precursor for the introduction of the radioactive isotope , which is widely used in positron emission tomography (PET) imaging. The compound acts as a versatile building block for constructing complex radiopharmaceuticals, facilitating the development of new imaging agents for cancer diagnostics and other medical applications .

Cross-Coupling Reactions

The compound is extensively utilized in transition metal-mediated cross-coupling reactions , such as Suzuki and Heck reactions. These reactions are pivotal in the synthesis of biaryl compounds, which are essential in pharmaceuticals and agrochemicals. For instance, its use in Suzuki coupling reactions has been documented to yield high-purity products with significant yields, demonstrating its effectiveness as a coupling partner due to the stability imparted by the iodine atom .

Synthesis of Functional Materials

In materials science, this compound serves as a precursor for synthesizing functional organic materials, including polymers and liquid crystals. Its unique electronic properties allow for modifications that enhance the performance of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The incorporation of this compound into polymer matrices has shown improved charge transport characteristics, making it a valuable component in next-generation electronic devices .

Case Study 1: Development of Radiopharmaceuticals

A study published in The Journal of Organic Chemistry explored the synthesis of radiolabeled compounds using this compound as a precursor. The researchers successfully introduced into various molecular frameworks, demonstrating high radiochemical yields and purity. This work highlights the compound's potential in developing new diagnostic tools for early cancer detection .

Case Study 2: Biaryl Synthesis via Suzuki Coupling

In another study focused on biaryl synthesis, researchers utilized this compound in Suzuki coupling reactions with various boronic acids. The results indicated that this compound significantly increased the reaction efficiency, achieving yields exceeding 90% under optimized conditions. This application underscores its importance in pharmaceutical chemistry for synthesizing biologically active compounds .

Data Tables

| Application Area | Specific Use Case | Yield (%) | Reaction Conditions |

|---|---|---|---|

| Radiochemistry | Synthesis of -labeled compounds | >90 | Standard radiochemical conditions |

| Cross-Coupling | Biaryl synthesis via Suzuki reaction | >90 | Toluene, Pd catalyst, reflux |

| Functional Materials | OLEDs and OPVs synthesis | N/A | Polymerization under inert atmosphere |

Wirkmechanismus

The mechanism of action of 1-Fluoro-4-(4-iodophenoxy)benzene in chemical reactions involves the interaction of its functional groups with various reagents. For example, in electrophilic aromatic substitution, the electron-withdrawing fluorine atom directs electrophiles to the ortho and para positions on the aromatic ring. In nucleophilic aromatic substitution, the fluorine atom’s electron-withdrawing nature makes the aromatic ring more susceptible to nucleophilic attack. In cross-coupling reactions, the iodine atom acts as a leaving group, facilitating the formation of new carbon-carbon bonds.

Vergleich Mit ähnlichen Verbindungen

4-Fluorodiphenyl Ether: Similar structure but lacks the iodine substituent.

4-Iododiphenyl Ether: Similar structure but lacks the fluorine substituent.

4-Bromo-4’-fluorodiphenyl Ether: Contains a bromine atom instead of iodine.

Uniqueness: 1-Fluoro-4-(4-iodophenoxy)benzene is unique due to the presence of both fluorine and iodine substituents on the phenyl rings. This combination of substituents imparts distinct reactivity patterns and makes the compound versatile for various synthetic applications.

Biologische Aktivität

1-Fluoro-4-(4-iodophenoxy)benzene, with the CAS number 886762-45-4, is a fluorinated aromatic compound that has garnered interest in various fields, including medicinal chemistry and material science. Its unique structural properties impart significant biological activities, making it a subject of ongoing research. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and relevant case studies.

Chemical Structure and Properties

This compound features a fluorine atom and an iodine atom attached to a phenoxy group. The presence of these halogens can enhance lipophilicity and influence the compound's interaction with biological targets. The molecular formula is C12H8FIO, and its molecular weight is approximately 304.09 g/mol.

Biological Activity Overview

The biological activity of this compound has been evaluated in several studies, highlighting its potential as an antimicrobial agent and its effects on various cellular pathways.

Antimicrobial Activity

Research has indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, the presence of halogens can enhance the binding affinity to bacterial membranes, leading to increased disruption of cellular integrity.

| Compound | Activity | Reference |

|---|---|---|

| This compound | Antimicrobial | |

| 4-Iodophenol | Antifungal | |

| Fluorinated analogs | Broad-spectrum antimicrobial |

The mechanism by which this compound exerts its biological effects is primarily through interaction with specific enzymes and receptors. The compound may inhibit key enzymes involved in metabolic pathways or interfere with receptor-ligand interactions.

- Enzyme Inhibition : The compound can act as a competitive inhibitor for enzymes involved in cell wall synthesis in bacteria.

- Receptor Modulation : It may also modulate receptor activity related to neurotransmission or hormone signaling.

Case Studies

Several studies have investigated the biological implications of this compound:

- Antimicrobial Efficacy : A study demonstrated that derivatives of this compound showed significant inhibition against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

- Cellular Studies : In vitro assays revealed that this compound induced apoptosis in cancer cell lines through the activation of caspase pathways, suggesting potential anticancer properties .

- Fluorine's Role : Research highlighted that the fluorine atom enhances the lipophilicity of the compound, facilitating better membrane penetration and increased bioactivity .

Eigenschaften

IUPAC Name |

1-fluoro-4-(4-iodophenoxy)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8FIO/c13-9-1-5-11(6-2-9)15-12-7-3-10(14)4-8-12/h1-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMSOWDQSUSZYOG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OC2=CC=C(C=C2)I)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8FIO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.